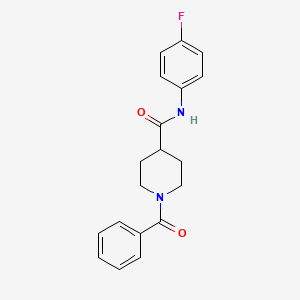

1-benzoyl-N-(4-fluorophenyl)-4-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related piperidine derivatives involves strategic functionalization to enhance activity. In studies by Sugimoto et al. (1990) and Sugimoto et al. (1992), derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine were synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity, indicating the significance of substituents at the benzamide moiety for increased activity (Sugimoto et al., 1990), (Sugimoto et al., 1992).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various techniques, including X-ray diffraction studies. For instance, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate was determined, providing insights into the molecular conformation and intermolecular interactions (Özbey et al., 1998).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, leading to a wide range of biological activities. The introduction of functional groups at strategic positions significantly affects their chemical properties and biological activities, as demonstrated in the synthesis and evaluation of compounds for anti-AChE activity (Sugimoto et al., 1990), (Sugimoto et al., 1992).

Physical Properties Analysis

The physical properties, including solubility and stability, of piperidine derivatives can be modulated by substituents, affecting their pharmacological profile and application potential. These properties are crucial for the development of therapeutic agents with optimal bioavailability and efficacy.

Chemical Properties Analysis

The chemical properties, such as reactivity and selectivity, of 1-benzoyl-N-(4-fluorophenyl)-4-piperidinecarboxamide derivatives, are influenced by the nature and position of substituents on the piperidine ring and the benzoyl group. This specificity plays a pivotal role in their potential as therapeutic agents, as seen in the structure-activity relationship studies by Sugimoto et al. (1992) which explore the impact of phenyl group introduction on activity (Sugimoto et al., 1992).

Mechanism of Action

Target of Action

Similar compounds with a piperidine nucleus have been utilized in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant agents .

Mode of Action

It’s known that the isopropyl substituent at the benzylic position plays an important role in exerting potent inhibitory activity .

Biochemical Pathways

Compounds with a piperidine nucleus have been found to be effective against various strains of microorganisms .

Pharmacokinetics

A related compound, n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide, has been shown to lower blood pressure in spontaneously hypertensive rats without inducing reflex tachycardia, an adverse effect often caused by traditional l-type ca2+ channel blockers .

Result of Action

A related compound, n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide, has been shown to lower blood pressure in spontaneously hypertensive rats .

properties

IUPAC Name |

1-benzoyl-N-(4-fluorophenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2/c20-16-6-8-17(9-7-16)21-18(23)14-10-12-22(13-11-14)19(24)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYLAJSUUWLXGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzoyl-N-(4-fluorophenyl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5708368.png)

![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5708379.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B5708388.png)

![N-1,3-benzodioxol-5-yl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5708420.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5708434.png)

![N,N-diethyl-N'-(2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5708447.png)

![N-{[(2-thienylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5708454.png)

![ethyl 4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5708460.png)